molecular formula C22H25N7O3 B2832641 N-(3,4-dimethoxyphenyl)-4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazine-1-carboxamide CAS No. 1021213-06-8

N-(3,4-dimethoxyphenyl)-4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazine-1-carboxamide

Cat. No.: B2832641
CAS No.: 1021213-06-8
M. Wt: 435.488
InChI Key: PLOBGVAVZXLHNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperazine-1-carboxamide core linked to a 3,4-dimethoxyphenyl group and a pyridazine scaffold substituted with a pyridin-3-ylamino moiety. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs and derivatives highlight its relevance in targeting pathways such as fatty acid amide hydrolase (FAAH), JNK1, or kinase signaling .

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-4-[6-(pyridin-3-ylamino)pyridazin-3-yl]piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N7O3/c1-31-18-6-5-16(14-19(18)32-2)25-22(30)29-12-10-28(11-13-29)21-8-7-20(26-27-21)24-17-4-3-9-23-15-17/h3-9,14-15H,10-13H2,1-2H3,(H,24,26)(H,25,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLOBGVAVZXLHNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CN=CC=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N7O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Tabulated Comparison of Key Compounds

Compound Name / ID Core Structure Key Substituents Target / Activity Reference
Target Compound Pyridazine-piperazine-carboxamide 3,4-Dimethoxyphenyl, pyridin-3-ylamino Hypothetical: FAAH/JNK1 N/A
PKM-833 Pyridazine-piperazine-carboxamide Trifluoromethyl chroman FAAH inhibitor (inflammatory pain)
2-(6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)sulfanyl-1-phenylethanone (872688-83-0) Pyridazine-thioether 3,4-Dimethoxyphenyl, thioacetyl-phenyl Structural analog (metabolic stability)
4-(3,5-Dimethoxyphenyl)-N-(2-alkoxythieno[2,3-b]pyrazin-3-yl)piperazine-1-carboxamide Thieno-pyrazine-piperazine 3,5-Dimethoxyphenyl Kinase inhibition

Q & A

Basic: What are the key considerations for optimizing the multi-step synthesis of this compound?

Methodological Answer:
The synthesis of this compound involves sequential coupling reactions, starting with the preparation of the pyridazine-piperazine core followed by functionalization with the 3,4-dimethoxyphenyl and pyridin-3-ylamino groups. Critical steps include:

  • Coupling Conditions : Use HBTU or BOP as coupling agents in THF or DMF to ensure efficient amide bond formation .
  • Purification : Employ silica gel chromatography for intermediates and final product isolation, with solvent systems optimized for polarity (e.g., ethyl acetate/hexane gradients) .
  • Yield Optimization : Monitor reaction progress via TLC or HPLC, adjusting stoichiometry (e.g., 1.2 equivalents of pyridin-3-ylamine) to minimize side products .

Basic: How can structural characterization be rigorously validated for this compound?

Methodological Answer:
Validation requires a combination of analytical techniques:

  • NMR Spectroscopy : Compare 1H^1H- and 13C^{13}C-NMR spectra to computational predictions (e.g., ChemDraw or ACD/Labs) to confirm substituent positions and stereochemistry .
  • Mass Spectrometry : Use high-resolution ESI-MS to verify molecular weight (expected [M+H]+^+ ~510–520 Da) and detect impurities .
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals in ethanol/water mixtures and analyze diffraction patterns .

Advanced: How can structure-activity relationships (SAR) be systematically explored for this compound?

Methodological Answer:
SAR studies should focus on:

  • Substituent Variation : Synthesize analogs with modified methoxy groups (e.g., chloro, fluoro) on the phenyl ring and assess changes in receptor binding .
  • Core Modifications : Replace the pyridazine ring with pyrimidine or triazole moieties to evaluate impact on solubility and target affinity .
  • Biological Assays : Test analogs against relevant targets (e.g., kinase panels, GPCRs) using fluorescence polarization or SPR to quantify binding constants .

Advanced: What computational strategies are effective for predicting target interactions and pharmacokinetics?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., dopamine D3 or serotonin 5-HT2A), focusing on hydrogen bonding with the carboxamide and piperazine groups .
  • ADMET Prediction : Apply QikProp or SwissADME to estimate logP (target ~2.5–3.5), BBB permeability, and CYP450 inhibition risks .
  • MD Simulations : Run 100-ns molecular dynamics simulations in GROMACS to assess conformational stability in aqueous and lipid bilayer environments .

Advanced: How can contradictory biological activity data between similar compounds be resolved?

Methodological Answer:
Contradictions (e.g., varying efficacy in kinase inhibition assays) may arise from:

  • Assay Conditions : Standardize protocols (e.g., ATP concentration, incubation time) and validate with positive controls (e.g., staurosporine for kinases) .
  • Off-Target Effects : Perform selectivity profiling using broad-panel screening (e.g., Eurofins Cerep) to identify unintended interactions .
  • Metabolic Stability : Compare hepatic microsomal degradation rates (e.g., human vs. rodent) to clarify species-specific discrepancies .

Basic: What in vitro assays are recommended for initial pharmacological profiling?

Methodological Answer:
Prioritize assays based on structural analogs:

  • Cytotoxicity : MTT assay in HEK-293 or HepG2 cells (IC50_{50} threshold <10 µM) .
  • Enzyme Inhibition : Test against PDE4B or PARP1 using fluorogenic substrates (e.g., Z-Lyte assay) .
  • Membrane Permeability : Perform Caco-2 monolayer assays to predict oral bioavailability .

Advanced: How can reaction pathways be optimized using computational reaction design?

Methodological Answer:
Leverage tools like ICReDD’s quantum chemical reaction path searches:

  • Transition State Analysis : Identify rate-limiting steps (e.g., amide coupling) and optimize catalysts (e.g., DMAP for acyl transfer) .
  • Solvent Screening : Use COSMO-RS simulations to select solvents (e.g., DMF vs. acetonitrile) that stabilize intermediates .
  • Scale-Up Feasibility : Simulate continuous flow reactors to reduce reaction time and improve yield for gram-scale synthesis .

Advanced: What strategies mitigate instability of the pyridazine moiety during storage?

Methodological Answer:

  • Lyophilization : Prepare hydrochloride salts and lyophilize under argon to prevent hydrolysis .
  • Excipient Screening : Blend with cyclodextrins or PVP-K30 to enhance solid-state stability .
  • Degradation Studies : Conduct forced degradation (40°C/75% RH for 4 weeks) and analyze by HPLC-MS to identify degradation pathways .

Basic: How is the compound’s solubility profile determined and improved?

Methodological Answer:

  • pH-Solubility Testing : Measure solubility in buffers (pH 1.2–7.4) using shake-flask method with UV quantification .
  • Co-Solvent Systems : Test PEG-400/water or Captisol® solutions to enhance solubility (>1 mg/mL target) .
  • Salt Formation : Screen with HCl, maleic acid, or besylate counterions to improve aqueous solubility .

Advanced: How can in vivo efficacy be predicted from in vitro data for this compound?

Methodological Answer:

  • PK/PD Modeling : Use GastroPlus to simulate plasma concentration-time curves based on in vitro clearance and permeability .
  • Tissue Distribution : Perform radiolabeled (e.g., 14C^{14}C) studies in rodents to quantify brain penetration or renal excretion .
  • Biomarker Correlation : Link target engagement (e.g., receptor occupancy via PET imaging) to efficacy in disease models (e.g., neuropathic pain assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.